
Dfbta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DFBTA involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: The nitration of 4-((4-(difluoromethoxy)phenyl)thio)benzoic acid to introduce the nitro group.
Thioether Formation: The formation of the thioether linkage between the phenyl and benzoic acid moieties.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
DFBTA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
DFBTA has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ANO1 channels.
Biology: Investigated for its role in modulating cellular processes involving chloride channels.
Medicine: Explored for its potential as an analgesic for inflammatory pain.
Industry: Utilized in the development of new therapeutic agents targeting chloride channels
Mechanism of Action
DFBTA exerts its effects by inhibiting the ANO1 channel, which is involved in various physiological processes, including fluid secretion, sensory perception, and smooth muscle contraction. By blocking this channel, this compound reduces the influx of chloride ions, thereby modulating cellular activities and providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
T16Ainh-A01: Another ANO1 inhibitor with similar inhibitory activity.
CaCCinh-A01: A compound that also targets calcium-activated chloride channels.
Uniqueness
DFBTA stands out due to its high potency, oral bioavailability, and minimal brain penetration, making it a promising candidate for therapeutic applications with reduced central nervous system side effects .
Properties
Molecular Formula |
C18H10ClF2NO3S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[(2,5-difluorobenzoyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C18H10ClF2NO3S/c19-10-3-1-9(2-4-10)13-8-26-17(15(13)18(24)25)22-16(23)12-7-11(20)5-6-14(12)21/h1-8H,(H,22,23)(H,24,25) |
InChI Key |
RZXHOVMOLRFUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)O)NC(=O)C3=C(C=CC(=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


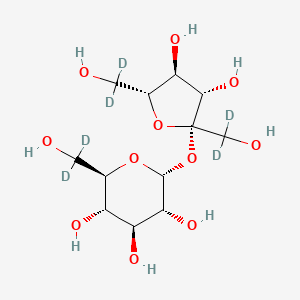

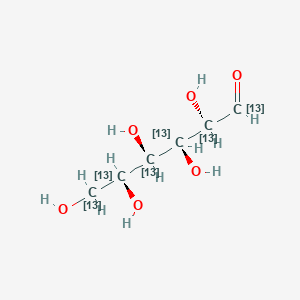
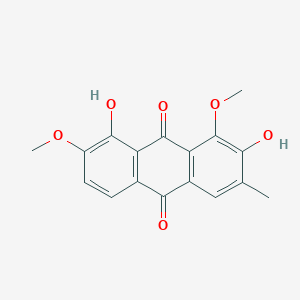
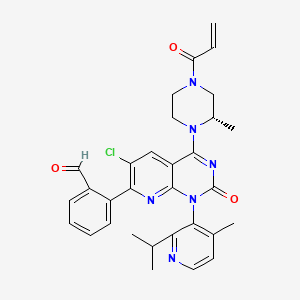

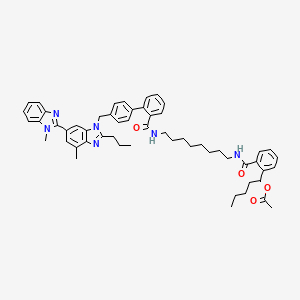
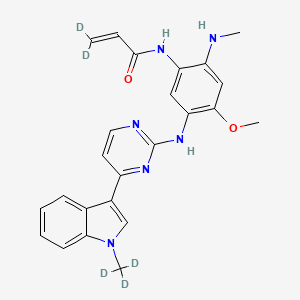
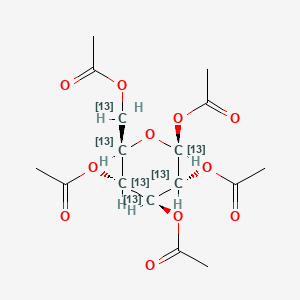

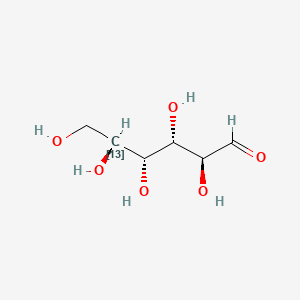
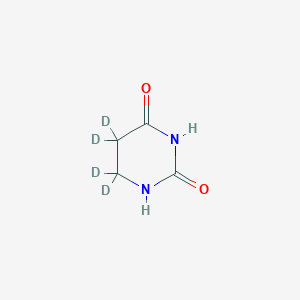
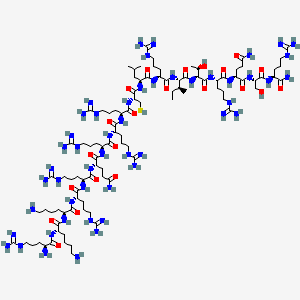
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
